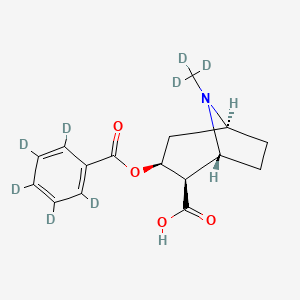
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine
Overview
Description
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine, or 5-Bromo-4-methylpyridin-2-ylcyclopropane-1-amine (BMP2CA), is an organic compound that has been used in numerous scientific research studies. BMP2CA has been studied for its potential applications in the synthesis of various compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Synthesis and Derivative Formation
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine is a key intermediate in the synthesis of various novel pyridine derivatives with potential biological activities. For example, Ahmad et al. (2017) described the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine to produce new pyridine derivatives. These compounds were studied for their potential as chiral dopants in liquid crystals and for various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Structural Characterization and Molecular Analysis
The compound's structural properties, particularly in its derivatives, have been the focus of research as well. Böck et al. (2020) conducted a study on the structural characterization of various derivatives, including 1-(4-methylpyridin-2-yl)thiourea, examining their crystalline forms and intermolecular hydrogen bonding patterns (Böck et al., 2020).
Catalytic Applications
Research has also explored the role of pyridine nitrogen in palladium-catalyzed reactions. Ahmad et al. (2019) investigated the palladium-catalyzed hydrolysis of imines using 4-methylpyridin-2-amine, providing insight into the mechanistic aspects of such reactions (Ahmad et al., 2019).
Ring-Opening Reactions
The compound has also been studied in the context of ring-opening reactions. Lifchits and Charette (2008) described a Lewis acid-catalyzed ring-opening of cyclopropanes, applying this methodology in the synthesis of certain inhibitors (Lifchits & Charette, 2008).
Heterocyclization Reactions
Aquino et al. (2015) presented a method for synthesizing pyrroles through heterocyclization reactions involving 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, demonstrating the versatility of these reactions (Aquino et al., 2015).
properties
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-6-4-8(9(11)2-3-9)12-5-7(6)10/h4-5H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNHIAGGNCJEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-methylpyridin-2-yl)cyclopropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-N-{3-[(morpholin-4-ylacetyl)amino]phenyl}acetamide](/img/structure/B1383809.png)
![(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383810.png)
![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)

![Benzo[c]isothiazole-5-carbaldehyde](/img/structure/B1383814.png)



![4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383819.png)



